Lisdexamfetamine

説明

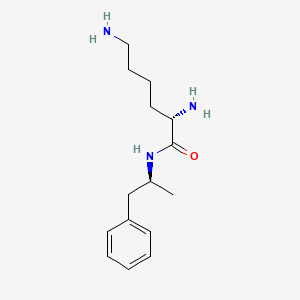

Structure

3D Structure

特性

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBHXZCDAVEXEY-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209652 | |

| Record name | Lisdexamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

9.7 °C; 49.5 °F (closed cup) | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/, 8.77e-02 g/L | |

| Record name | Lisdexamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Golden-colored solid from methanol | |

CAS No. |

608137-32-2 | |

| Record name | Lisdexamfetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608137-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisdexamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608137322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisdexamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisdexamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISDEXAMFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H645GUL8KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-122 °C | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Enzymatic Mechanisms of Lisdexamfetamine Activation

Lisdexamfetamine is a pharmacologically inactive prodrug that requires enzymatic conversion to become active. wikipedia.orgnih.gov It is chemically composed of d-amphetamine that is covalently attached to the naturally occurring essential amino acid, L-lysine (B1673455), through a peptide bond. nih.govnih.gov The activation of this compound into its therapeutically active component is not a function of hepatic metabolism via the cytochrome P450 (CYP) enzyme system. drugbank.comresearchgate.net Instead, it undergoes a rate-limiting hydrolytic process. nih.govpsychscenehub.com

This activation mechanism involves the enzymatic cleavage of the amide bond linking the L-lysine carrier to the d-amphetamine molecule. researchgate.net This hydrolysis releases two products: the pharmacologically active d-amphetamine and the inactive amino acid L-lysine. wikipedia.orgpsychscenehub.compatsnap.com The conversion process is not dependent on the pH of the gastrointestinal tract. wikipedia.org

Research into the specific enzymes responsible for this bioconversion has identified an aminopeptidase-like activity. nih.gov Studies using various inhibitors demonstrated that d-amphetamine production from this compound was potently inhibited by a protease inhibitor cocktail, bestatin (B1682670), and ethylenediaminetetra-acetic acid (EDTA). nih.govresearchgate.net These findings suggest that an aminopeptidase (B13392206) is responsible for the hydrolytic cleavage of the peptide bond. nih.gov However, further in vitro studies with purified recombinant aminopeptidase B did not result in the release of d-amphetamine, indicating that other or more specific aminopeptidases are involved in the activation process. nih.govresearchgate.net

| Finding | Description | Source |

| Prodrug Structure | This compound is a conjugate of d-amphetamine and L-lysine linked by a peptide bond. | nih.govnih.gov |

| Activation Process | The molecule is activated via enzymatic hydrolysis of the peptide bond. | nih.govnih.govresearchgate.net |

| Released Components | Hydrolysis yields pharmacologically active d-amphetamine and the amino acid L-lysine. | wikipedia.orgpsychscenehub.compatsnap.com |

| Enzyme Type | Evidence points to an aminopeptidase as the enzyme responsible for the hydrolytic cleavage. | nih.govresearchgate.net |

| Metabolic Independence | Activation is not dependent on cytochrome P450 enzymes or gastrointestinal pH. | wikipedia.orgdrugbank.comresearchgate.net |

Formation of Intermediate Metabolites

The enzymatic activation of lisdexamfetamine is a direct, one-step hydrolytic process. nih.gov The cleavage of the peptide bond between L-lysine (B1673455) and d-amphetamine does not result in the formation of academically relevant or stable intermediate metabolites. wikipedia.orgpatsnap.com The bioconversion directly yields the final active molecule, d-amphetamine, and the amino acid L-lysine. psychscenehub.com

Following the primary activation step, the released d-amphetamine undergoes its own metabolic pathway, which is separate from the activation of the parent prodrug. The subsequent metabolism of d-amphetamine can produce other metabolites, such as 4-hydroxyamphetamine, norephedrine, and hippuric acid. drugbank.comnewdrugapprovals.org However, these are metabolites of the active drug, not intermediates in the activation of this compound itself.

Cellular and Subcellular Localization of Lisdexamfetamine Activation

Absorption Characteristics of Intact this compound

Gastrointestinal Absorption Mechanisms in Preclinical Systems

Following oral administration, this compound (LDX) is rapidly absorbed from the gastrointestinal tract as the intact molecule. fda.govtga.gov.au Preclinical studies in rats have demonstrated that the absorption of LDX occurs primarily in the small intestine. nih.govnih.govdovepress.com When LDX was perfused into isolated intestinal segments of anesthetized rats, both LDX and its active metabolite, d-amphetamine, were detected in the blood following perfusion of the small intestine, but not the colon. nih.govdovepress.comnih.gov This indicates that the small intestine is the primary site of absorption for the prodrug.

Further evidence from rat models shows that concentrations of intact LDX are significantly higher in the portal blood, which drains from the gastrointestinal tract, compared to systemic circulation. nih.govdovepress.comnih.govcaldic.com In one study, LDX levels in portal blood were approximately 10-fold higher than in systemic blood, supporting the concept of presystemic absorption of the intact prodrug before its conversion to d-amphetamine. nih.govdovepress.comnih.govcaldic.com The rapid uptake from the small intestine is facilitated by a carrier-mediated active transport system. tandfonline.comresearchgate.netfrontiersin.org This is consistent with the physicochemical properties of LDX, which has high aqueous solubility and low lipophilicity, predicting poor passive diffusion across biological membranes. nih.gov

Role of Peptide Transporter 1 (PEPT1) in Intestinal Uptake

The absorption of this compound is mediated by the high-capacity, low-affinity peptide transporter 1 (PEPT1). nih.govnih.govtandfonline.comsolvobiotech.com PEPT1 is highly expressed in the small intestine, which aligns with the finding that this is the primary site of LDX absorption. nih.govsolvobiotech.commdpi.com As a peptidomimetic prodrug, where the amino acid L-lysine (B1673455) is covalently bonded to d-amphetamine, LDX is a suitable substrate for peptide transporters. nih.gov

In vitro studies using Caco-2 cells, a model for the intestinal barrier, demonstrated that the permeability of LDX was similar to that of cephalexin, a known PEPT1 substrate. nih.govnih.govnih.gov Furthermore, the transport of LDX across these cells was reduced when a PEPT1 inhibitor, glycylsarcosine, was present. nih.govresearchgate.net Studies in Chinese hamster ovary (CHO) cells transfected to express human PEPT1 also confirmed the affinity of LDX for this transporter. nih.govdovepress.comnih.gov The involvement of the high-capacity PEPT1 transporter contributes to the consistent and reproducible pharmacokinetic profile of LDX. nih.govdovepress.comnih.gov While PEPT1 is the primary transporter, the involvement of other peptide and amino acid transporters cannot be entirely ruled out. nih.gov

Distribution of this compound and its Metabolites in Preclinical Models

Tissue Distribution Profiles in Animal Models

Following absorption, this compound is primarily hydrolyzed in the blood by red blood cells to form its active metabolite, d-amphetamine, and the amino acid L-lysine. nih.govnih.govdrugbank.com Therefore, plasma concentrations of the intact prodrug are low and transient. fda.govdrugbank.com Preclinical studies in rats have shown that after oral administration, LDX is rapidly absorbed and converted, with d-amphetamine being the primary active compound distributed throughout the body. nih.gov

In rats, d-amphetamine, the active metabolite, distributes to various tissues, with high concentrations found in the liver, lungs, kidneys, and central nervous system (CNS). cabidigitallibrary.org While specific tissue distribution studies for intact LDX are limited due to its rapid conversion, studies on d-amphetamine show it readily distributes throughout the body. tandfonline.com In vitro studies with rat and human tissue homogenates showed that LDX metabolism occurred primarily in whole blood, with slow hydrolysis observed in liver and kidney homogenates, likely due to residual blood. nih.govnih.govnih.gov

Blood-Brain Barrier Permeability of this compound and D-Amphetamine

Intact this compound does not readily cross the blood-brain barrier. tandfonline.comcolab.wstga.gov.au In a rat study examining brain distribution, LDX was not detected in the brain following oral administration. tga.gov.au Its therapeutic effects are dependent on its conversion to d-amphetamine, which readily crosses the blood-brain barrier to exert its effects on the central nervous system. tandfonline.comresearchgate.netresearchgate.netdrugbank.comnih.gov

Once converted, d-amphetamine rapidly penetrates the CNS. tandfonline.com Studies in rats have shown that after administration of LDX, d-amphetamine reaches high concentrations in the brain. tga.gov.au The brain-to-serum ratio of d-amphetamine was found to be approximately 6 in rats after administration of LDX. tga.gov.au The rate-limiting conversion of LDX to d-amphetamine in the bloodstream results in a more gradual and sustained increase of d-amphetamine in the brain compared to the administration of immediate-release d-amphetamine. researchgate.netnih.gov This controlled delivery of d-amphetamine to the CNS is a key feature of this compound's pharmacokinetic profile. nih.gov Amphetamines, in general, have been shown to disrupt the blood-brain barrier, which may be a factor in their neurotoxic effects at high doses. accscience.comresearchgate.net

Interactive Data Table: Key Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Finding in Preclinical Models (Primarily Rats) | Source(s) |

| Primary Absorption Site | Small Intestine | nih.govnih.govdovepress.comnih.gov |

| Absorption Mechanism | Carrier-mediated active transport via PEPT1 | nih.govnih.govtandfonline.comsolvobiotech.com |

| pH Dependence of Absorption | Independent of gastrointestinal pH | nih.govnih.govwikipedia.orgadhdrollercoaster.org |

| Portal vs. Systemic Concentration | ~10-fold higher concentration of intact LDX in portal blood | nih.govdovepress.comnih.govcaldic.com |

| Primary Site of Conversion | Red Blood Cells | nih.govnih.govdrugbank.com |

| Blood-Brain Barrier Permeability (Intact LDX) | Does not readily cross | tandfonline.comcolab.wstga.gov.au |

| Blood-Brain Barrier Permeability (d-Amphetamine) | Readily crosses | tandfonline.comresearchgate.netresearchgate.netdrugbank.comnih.gov |

| Brain-to-Serum Ratio (d-Amphetamine) | Approximately 6 | tga.gov.au |

Plasma Protein Binding of this compound and D-Amphetamine

The binding of a drug to plasma proteins is a critical pharmacokinetic parameter, as generally only the unbound fraction of a drug is pharmacologically active. In the case of this compound and its active metabolite, d-amphetamine, their interaction with plasma proteins has been characterized.

This compound itself undergoes rapid and extensive conversion to d-amphetamine in the blood. Specific plasma protein binding studies for the intact this compound prodrug were not extensively conducted in preclinical evaluations, an approach considered acceptable given its transient nature in the bloodstream. tga.gov.au

For its active metabolite, d-amphetamine, the binding to plasma proteins is low. Approximately 16% to 20% of d-amphetamine circulating in the bloodstream is bound to these proteins. wikipedia.orgtandfonline.com This low level of binding means a large fraction of the active metabolite is free and available to distribute into tissues, including crossing the blood-brain barrier to exert its effects. tandfonline.com

Metabolism of this compound to D-Amphetamine in Preclinical Context

This compound is a prodrug, meaning it is pharmacologically inactive until it is converted into its active form within the body. researchgate.net This metabolic process is a key feature of its design.

The conversion of this compound to d-amphetamine is not a gastrointestinal or hepatic first-pass effect but occurs primarily in the bloodstream. fda.govcaldic.com The process is a hydrolysis reaction that cleaves the L-lysine amino acid from the d-amphetamine molecule. wikipedia.orgresearchgate.net This enzymatic cleavage happens following contact with red blood cells. nih.gov

This biotransformation is the rate-limiting step in the activation of the drug, controlling the speed at which d-amphetamine becomes available in the system. wikipedia.orgfrontiersin.org This controlled conversion results in a slower rate of appearance and a lower peak concentration of d-amphetamine in the blood and brain compared to the administration of an equimolar dose of immediate-release d-amphetamine. nih.govfrontiersin.org The plasma half-life of the parent compound, this compound, is consequently very short, typically averaging less than one hour. wikipedia.orgnih.gov The conversion process is robust and extensive, leading to the complete transformation of this compound to d-amphetamine and L-lysine. wikipedia.orgcaldic.com

The primary site of this compound's metabolic activation is the red blood cells, which possess the necessary hydrolytic enzymes. caldic.com The rate of this hydrolysis has been shown to be dependent on hematocrit levels, which is the volume percentage of red blood cells in the blood. nih.gov

However, research demonstrates that this conversion is a robust process. Substantial hydrolysis and production of d-amphetamine occur even at hematocrit levels as low as 10% of the normal value. nih.govdrugbank.com This indicates that the enzymatic capacity of red blood cells is high and that the biotransformation of this compound is unlikely to be significantly affected by clinically relevant variations in red blood cell viability or levels. caldic.comnih.gov

The cytochrome P450 (CYP) enzyme system, located primarily in the liver, is responsible for the metabolism of a vast number of drugs. A significant finding in preclinical studies is that the this compound molecule itself is not a substrate for these enzymes. fda.govdrugbank.com

In vitro experiments using human liver microsomes evaluated this compound's potential to inhibit seven major CYP isoforms (including CYP1A2, CYP2D6, and CYP3A4). nih.govnih.gov The results showed no concentration-dependent or mechanism-based inhibition of these enzymes by this compound. nih.gov This suggests that this compound has a low potential for causing drug-drug interactions related to the CYP450 system. nih.govresearchgate.net It is important to distinguish that while the prodrug this compound bypasses CYP metabolism, its active metabolite, d-amphetamine, is subsequently metabolized in part by the CYP2D6 enzyme. wikipedia.org

Excretion Pathways of this compound and its Metabolites in Preclinical Context

Following its conversion and systemic action, d-amphetamine and its related metabolites are cleared from the body.

The primary route of elimination for d-amphetamine and its byproducts is through the kidneys via urinary excretion. fda.gov Studies involving radiolabeled this compound demonstrated that approximately 96% of the administered dose's radioactivity was recovered in the urine over a 120-hour period, with only a negligible amount (0.3%) found in feces. fda.govcaldic.com

The composition of the excreted compounds in urine provides insight into the metabolic fate of the drug. At 48 hours, the recovered dose consisted of: caldic.com

Pharmacodynamic Interactions of Lisdexamfetamine S Active Metabolite in Preclinical and in Vitro Systems

Neurotransmitter Transporter Modulation by D-Amphetamine

D-amphetamine is a substrate for the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.gov It enters the presynaptic neuron through these transporters, where it initiates a cascade of events that leads to both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter efflux. nih.govjneurosci.org

D-amphetamine exhibits a high affinity for the dopamine transporter (DAT). It acts as a competitive substrate, meaning it vies with dopamine for transport into the presynaptic neuron. nih.govfrontiersin.org This competitive inhibition is the initial step in blocking dopamine reuptake. nih.gov Upon entering the neuron, d-amphetamine triggers a more complex, non-competitive form of inhibition by inducing the internalization of DAT from the cell surface into the cytoplasm. pnas.orgpnas.org This process, which reduces the number of available transporters on the plasma membrane, is dependent on dynamin, a protein involved in endocytosis, and is mediated by the activation of the small GTPase RhoA. pnas.org Studies have shown that this internalization can be blocked by DAT inhibitors like cocaine, which prevent d-amphetamine from entering the cell in the first place. pnas.orgpnas.org Furthermore, d-amphetamine binding can drive a structural change in DAT, predisposing it to transport the substrate into the cell. frontiersin.org

Compared to its high affinity for DAT and NET, d-amphetamine's affinity for the serotonin transporter (SERT) is substantially lower. nih.govcapes.gov.brnih.gov While it still acts as a substrate and can induce efflux, its potency as an inhibitor of serotonin reuptake is significantly weaker. nih.govresearchgate.net Studies have shown that hundreds of times the concentration of d-amphetamine is required to inhibit SERT compared to NET. nih.govcapes.gov.br The actions of amphetamines at SERT have been shown to be dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a membrane phospholipid, suggesting a distinct regulatory mechanism compared to its actions at DAT and NET. nih.gov

Research consistently demonstrates a clear hierarchy in the potency of d-amphetamine at the three monoamine transporters. It is most potent at inhibiting NET, followed by DAT, and is significantly less potent at SERT. capes.gov.brnih.govresearchgate.net In vitro studies using human transporters have quantified these differences, showing that d-amphetamine is approximately 5- to 9-fold less potent at DAT compared to NET, and 200- to 500-fold less potent at SERT. nih.govcapes.gov.br This preferential activity for catecholamine (dopamine and norepinephrine) transporters over the serotonin transporter is a hallmark of d-amphetamine's pharmacological profile. nih.govresearchgate.net

Comparative Inhibitory Potency of D-Amphetamine at Human Monoamine Transporters

| Transporter | Inhibition Constant (Kᵢ) in μM | Relative Potency Rank |

|---|---|---|

| Norepinephrine Transporter (NET) | ~0.07 | 1 (Most Potent) |

| Dopamine Transporter (DAT) | ~0.64 | 2 |

| Serotonin Transporter (SERT) | ~38.0 | 3 (Least Potent) |

This table summarizes the approximate inhibition constants (Kᵢ) for d-amphetamine at human monoamine transporters, based on data from in vitro studies. nih.govresearchgate.net A lower Kᵢ value indicates higher binding affinity and greater potency.

Neurotransmitter Release Mechanisms

Beyond simply blocking reuptake, a key mechanism of d-amphetamine is its ability to induce neurotransmitter efflux, or "reverse transport," from the presynaptic neuron into the synapse. jneurosci.orgnih.gov This process is independent of normal, action-potential-driven vesicular release. jneurosci.org

The d-amphetamine-induced release of dopamine is a multi-step process. After entering the presynaptic terminal through DAT, d-amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2). nih.govnih.govnih.gov VMAT2 is responsible for packaging dopamine into synaptic vesicles for storage and later release. D-amphetamine, acting as a VMAT2 substrate, disrupts the proton gradient across the vesicular membrane, causing stored dopamine to be released from the vesicles into the cytoplasm. nih.govnih.gov

This leads to a significant increase in the concentration of cytoplasmic dopamine. nih.gov The elevated cytoplasmic dopamine level, combined with the presence of d-amphetamine, causes the dopamine transporter (DAT) to reverse its direction of transport. jneurosci.orgnih.gov Instead of taking dopamine from the synapse into the neuron, DAT begins to pump dopamine out of the neuron and into the synaptic cleft. jneurosci.orgjneurosci.org

This reverse transport is further modulated by intracellular signaling pathways. D-amphetamine activates the trace amine-associated receptor 1 (TAAR1), an intracellular receptor. frontiersin.orgnih.govwikipedia.org TAAR1 activation initiates signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which in turn phosphorylate DAT. nih.govwikipedia.orgacs.org PKC-mediated phosphorylation, in particular, has been shown to be crucial for inducing DAT-mediated dopamine efflux. nih.govwikipedia.orgwikipedia.org

Modulation of Norepinephrine Release Pathways

The active metabolite of lisdexamfetamine, d-amphetamine, significantly modulates noradrenergic signaling primarily by interacting with the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2). nih.govnih.govfrontiersin.org D-amphetamine acts as a competitive substrate for NET, binding to it with high affinity and being transported into the presynaptic neuron. frontiersin.orgvt.edu This competitive binding inhibits the reuptake of norepinephrine (NE) from the synaptic cleft, prolonging its presence and action. neupsykey.com Once inside the neuron, d-amphetamine disrupts the storage of NE in synaptic vesicles. youtube.commichaeltingram.com It achieves this by inhibiting VMAT2, a transporter responsible for pumping cytosolic monoamines into vesicles, and by dissipating the proton gradient necessary for VMAT2 function. nih.govpnas.org This leads to an accumulation of NE in the neuronal cytoplasm. youtube.com The elevated cytosolic NE concentration, combined with d-amphetamine's presence, causes the norepinephrine transporter to reverse its direction of transport, actively pumping NE out of the neuron and into the synaptic cleft in a non-vesicular, calcium-independent manner. youtube.commichaeltingram.compnas.org This efflux mechanism is a primary contributor to the substantial increase in synaptic NE levels. frontiersin.orgavancepsychiatry.comnih.gov

Receptor-Level Interactions of D-Amphetamine

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

D-amphetamine is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G protein-coupled receptor (GPCR). researchgate.netresearchgate.netnih.gov To activate TAAR1, d-amphetamine must first enter the presynaptic neuron, either through the dopamine transporter (DAT) or by diffusing across the cell membrane. wikipedia.org Upon binding to and activating TAAR1, a cascade of intracellular signaling events is initiated. frontiersin.orgacs.org TAAR1 activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC). wikipedia.orgfrontiersin.orgacs.org This TAAR1-mediated signaling can lead to the phosphorylation of monoamine transporters, such as the dopamine transporter (DAT) and likely the norepinephrine transporter (NET), which can result in transporter internalization (non-competitive reuptake inhibition) and reverse transport function, further increasing synaptic neurotransmitter levels. researchgate.netwikipedia.org TAAR1's ability to modulate dopaminergic and serotonergic systems has made it a significant target in preclinical research for various neuropsychiatric conditions. mdpi.comfrontiersin.orgmdpi.comnih.gov

Indirect Modulation of G-Protein Coupled Receptors (preclinical context)

D-amphetamine indirectly modulates various G-protein coupled receptors (GPCRs) by increasing the synaptic concentrations of dopamine and norepinephrine. frontiersin.orgmdpi.com The elevated levels of these neurotransmitters lead to enhanced activation of their respective postsynaptic receptors. nih.gov Preclinical studies in nonhuman primates and rodents show that d-amphetamine-induced dopamine release leads to the activation of both D1 and D2 dopamine receptors. biorxiv.org The stimulation of D1-like receptors activates Gαs proteins, leading to adenylyl cyclase activation and increased cAMP production. mdpi.com Conversely, activation of D2-like receptors couples to Gαi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels. mdpi.combiorxiv.org In vivo studies in rats have demonstrated that d-amphetamine can stimulate D2 receptor-mediated signaling that involves the activation of phospholipase A2 and the subsequent release of arachidonic acid. nih.gov The balance between D1 and D2 receptor activation is crucial, as they can have opposing effects on downstream signaling and behavior. frontiersin.orgfrontiersin.org Furthermore, d-amphetamine's effects are also modulated by adrenergic receptors through the increased availability of norepinephrine. avancepsychiatry.comwikipedia.org

Intracellular Signaling Pathways Affected by D-Amphetamine (preclinical context)

Downstream Effects on Second Messenger Systems

D-amphetamine's actions on monoamine transporters and receptors trigger significant changes in intracellular second messenger systems. The activation of TAAR1 and D1-like dopamine receptors by d-amphetamine and the subsequent increase in dopamine lead to the stimulation of adenylyl cyclase and a rise in cyclic AMP (cAMP) levels. wikipedia.orgmdpi.compnas.org This increase in cAMP activates protein kinase A (PKA). wikipedia.orgfrontiersin.org In vivo studies in mice have shown that d-amphetamine administration increases the phosphorylation of the GluR1 subunit of the AMPA receptor in the prefrontal cortex, a process dependent on the cAMP pathway and mediated by β1-adrenergic receptors. nih.gov

Conversely, activation of D2-like dopamine receptors inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. mdpi.combiorxiv.org D-amphetamine has also been shown to activate the small GTPase RhoA, which in turn can trigger the internalization of the dopamine transporter (DAT). pnas.org Interestingly, the concurrent d-amphetamine-induced increase in cAMP can act as a negative feedback mechanism by promoting PKA-dependent inactivation of RhoA. pnas.org Additionally, preclinical models of mania suggest that d-amphetamine can affect the extracellular signal-regulated kinase (ERK) pathway. frontiersin.orgcambridge.org D-amphetamine-induced dopamine D1 receptor overactivation may suppress the ERK pathway through aberrant cAMP/PKA signaling. frontiersin.org The cAMP response element-binding protein (CREB) is a key transcriptional regulator that integrates signals from both the PKA and ERK pathways, and its function can be consequently altered by d-amphetamine. frontiersin.org

Interactive Data Table: Preclinical Findings on D-Amphetamine's Receptor Interactions

| Receptor/Transporter | Primary Effect of D-Amphetamine | Downstream Signaling Event (Preclinical Evidence) | Reference(s) |

| Norepinephrine Transporter (NET) | Competitive Inhibition & Reverse Transport | Increased synaptic norepinephrine | frontiersin.orgneupsykey.com |

| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibition | Increased cytosolic norepinephrine | nih.govyoutube.commichaeltingram.com |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonism | ↑ Adenylyl Cyclase, ↑ cAMP, ↑ PKA/PKC activity | researchgate.netwikipedia.orgfrontiersin.org |

| Dopamine D1 Receptor | Indirect Agonism (via ↑ Dopamine) | ↑ Adenylyl Cyclase, ↑ cAMP | mdpi.combiorxiv.org |

| Dopamine D2 Receptor | Indirect Agonism (via ↑ Dopamine) | ↓ Adenylyl Cyclase, ↑ Phospholipase A2 activity | mdpi.combiorxiv.orgnih.gov |

Gene Expression and Protein Regulation in Neuronal Cells (preclinical context)

The active metabolite of this compound, dextroamphetamine, significantly influences gene expression and protein regulation in neuronal cells, which underpins its therapeutic effects and potential for neural adaptation. Preclinical studies have identified several key molecular pathways that are modulated by amphetamine exposure.

Chronic administration of amphetamine at high doses leads to significant changes in gene expression within the mesocorticolimbic projection. wikipedia.org These alterations are primarily mediated by the transcription factors Delta FBJ murine osteosarcoma viral oncogene homolog B (ΔFosB), cAMP response element binding protein (CREB), and nuclear factor-kappa B (NF-κB). wikipedia.org

The overexpression of ΔFosB in D1-type medium spiny neurons of the nucleus accumbens is a critical biomolecular mechanism in the context of addiction, as it is both necessary and sufficient for many neural adaptations and behavioral effects. wikipedia.org Sufficiently overexpressed ΔFosB can induce an addictive state. wikipedia.org The accumulation of a highly stable form of ΔFosB is facilitated by phosphorylated CREB, which increases ΔFosB levels while repressing the c-Fos gene. wikipedia.org

In addition to these transcription factors, amphetamine has been shown to upregulate the mRNA expression of other genes. A single administration of d-amphetamine in rats was found to increase the expression of zif/268 and preprodynorphin (PPD) mRNA in the dorsal striatum and sensorimotor cortex. nih.gov This upregulation is mediated, at least in part, by NMDA receptors. nih.gov

Furthermore, preclinical research in rat neocortical neurons has demonstrated that exposure to amphetamines can induce apoptosis (programmed cell death). nih.gov This process is associated with the differential expression of anti-apoptotic (bcl-xL) and pro-apoptotic (bcl-xS) splice variants of the bcl-x gene. nih.gov The studies also noted a significant induction of the cell stress-associated transcription factor c-jun. nih.gov

The influence of dextroamphetamine on neurogenesis and neurotrophic factors has also been investigated. Neurotrophins like brain-derived neurotrophic factor (BDNF) are crucial for neuronal survival, differentiation, and plasticity. termedia.pl However, studies on the effect of d-amphetamine on neurogenesis in the hippocampus have yielded mixed results, with some research indicating a reduction in neurogenesis at high doses, while other studies show no significant effect on the proliferation and survival of new neurons at lower doses. termedia.pl

| Gene/Protein | Effect | Brain Region(s) | Mediating Factors | Associated Outcome | Source |

|---|---|---|---|---|---|

| ΔFosB | Overexpression | Nucleus Accumbens | CREB | Neural adaptations, reward sensitization | wikipedia.org |

| CREB | Activation (Phosphorylation) | Mesocorticolimbic Projection | - | Increases ΔFosB levels | wikipedia.org |

| c-Fos | Repression | Mesocorticolimbic Projection | ΔFosB | Allows for ΔFosB accumulation | wikipedia.org |

| zif/268 | Upregulation | Dorsal Striatum, Sensorimotor Cortex | NMDA Receptors | Neuronal plasticity | nih.gov |

| Preprodynorphin (PPD) | Upregulation | Dorsal Striatum | NMDA Receptors | Neuronal plasticity | nih.gov |

| Bcl-x (splice variants) | Differential expression (pro- and anti-apoptotic) | Neocortical Neurons | - | Apoptosis | nih.gov |

| c-jun | Induction | Neocortical Neurons | - | Cell stress response, apoptosis | nih.gov |

| BDNF | Downregulation (with high doses) | Brain | CREB1 | Potential for lower cell survival | nih.gov |

Comparative Pharmacodynamics with Other Amphetamine Derivatives at the Molecular and Neurochemical Level

The pharmacodynamic profile of dextroamphetamine, the active metabolite of this compound, can be further elucidated by comparing it to other psychostimulants like methylphenidate and modafinil (B37608). While all three substances impact monoaminergic systems, their mechanisms at the molecular and neurochemical levels are distinct.

Dextroamphetamine vs. Methylphenidate:

Both dextroamphetamine and methylphenidate primarily act by increasing the extracellular concentrations of dopamine (DA) and norepinephrine (NE). nih.gov However, their mechanisms of action differ significantly.

Dextroamphetamine: Acts as a competitive substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET). frontiersin.orgyoutube.com It is transported into the presynaptic neuron, where it disrupts the vesicular monoamine transporter 2 (VMAT2), causing the release of DA and NE from synaptic vesicles into the cytoplasm. scielo.org.mxnih.govfrontiersin.org This increase in cytosolic monoamines leads to a reversal of DAT and NET function, resulting in the efflux of these neurotransmitters into the synaptic cleft. youtube.comjccc.edu Dextroamphetamine is therefore considered a monoamine releaser.

Methylphenidate: Functions as a "pure" reuptake inhibitor. osu.edu It blocks DAT and NET non-competitively, preventing the reuptake of DA and NE from the synaptic cleft and thereby increasing their availability. youtube.comjccc.edu Unlike dextroamphetamine, it does not act as a substrate for transport or induce significant reverse transport. uky.edu

Due to these mechanistic differences, amphetamines are generally considered more potent than methylphenidate in their ability to elevate synaptic dopamine levels. youtube.com

Dextroamphetamine vs. Modafinil:

The comparison with modafinil reveals even more distinct neurochemical profiles.

Dextroamphetamine: As established, it directly stimulates the release of DA and NE, and to a lesser extent, serotonin. nih.govwithpower.com Its primary targets are DAT, NET, and VMAT2. researchgate.netnih.gov

| Mechanism | Dextroamphetamine (Active Metabolite of this compound) | Methylphenidate | Modafinil | Source |

|---|---|---|---|---|

| Primary Action | Monoamine Releaser & Reuptake Inhibitor | Monoamine Reuptake Inhibitor | Wakefulness-Promoting Agent / Atypical DAT Inhibitor | youtube.comosu.educlarityxdna.com |

| Dopamine Transporter (DAT) | Substrate, Reuptake Inhibitor, Reverse Transporter | Non-competitive Blocker (Inhibitor) | Reuptake Inhibitor | frontiersin.orgyoutube.comwithpower.com |

| Norepinephrine Transporter (NET) | Substrate, Reuptake Inhibitor, Reverse Transporter | Non-competitive Blocker (Inhibitor) | Influences NE pathways | frontiersin.orgyoutube.comnih.gov |

| Serotonin Transporter (SERT) | Weak inhibitor | Very weak inhibitor | Enhances 5-HT tone indirectly | nih.govd-nb.infodrugbank.com |

| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibitor/Disruptor | May cause redistribution | No direct significant interaction reported | nih.govnih.gov |

| Effect on Dopamine | Increases release and blocks reuptake | Blocks reuptake | Weakly blocks reuptake | youtube.comwithpower.com |

| Effect on Norepinephrine | Increases release and blocks reuptake | Blocks reuptake | Influences NE pathways | youtube.comwithpower.comnih.gov |

Analytical Methodologies for Lisdexamfetamine and Its Metabolites in Biological Matrices for Research

Sample Preparation Techniques for Lisdexamfetamine Bioanalysis

The choice of sample preparation technique is critical to remove interferences from complex biological matrices such as plasma, urine, and oral fluid, thereby ensuring the accuracy and sensitivity of the subsequent analysis. The most common strategies employed for this compound and its metabolites include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly effective technique for isolating and concentrating analytes from complex samples. It utilizes a solid sorbent to retain the target compounds while matrix interferences are washed away. For amphetamine-related compounds, mixed-mode SPE cartridges are often employed, which combine both reversed-phase and ion-exchange mechanisms for enhanced selectivity. unitedchem.com

One study detailed a quantitative method for this compound and amphetamine in oral fluid using SPE for analyte isolation prior to LC-MS/MS analysis. researchgate.net Another generic protocol suitable for basic compounds like amphetamines involves using a mixed-mode cation-exchange (MCAX) SPE tube. sigmaaldrich.com The sample, with its pH adjusted to 6 to ensure the ionization of the basic compounds, is loaded onto the conditioned and equilibrated tube. After washing steps to remove impurities, the analytes are eluted with a solvent containing ammonium (B1175870) hydroxide (B78521) to neutralize the analytes for release from the sorbent. sigmaaldrich.com

Table 1: Example of a Generic Mixed-Mode SPE Protocol for Basic Compounds

| Step | Procedure |

| Sample Pre-treatment | Dilute 1 mL of plasma or urine with 1 mL of 50 mM ammonium acetate (B1210297) (pH 6.0). |

| Sorbent Conditioning | Condition a 100 mg/3 mL DSC-MCAX SPE tube with 1 mL of methanol (B129727). |

| Sorbent Equilibration | Equilibrate the SPE tube with 1 mL of 50 mM ammonium acetate (pH 6.0). |

| Sample Loading | Load the pre-treated sample onto the SPE tube at a flow rate of 1-2 mL/minute. |

| Washing | Wash the tube sequentially with 1 mL of 50 mM ammonium acetate (pH 6.0), 1 mL of 1M acetic acid, and 1 mL of methanol to elute interferences. |

| Analyte Elution | Elute analytes with 5% ammonium hydroxide in methanol. |

This table is a representation of a generic protocol and specific parameters may vary based on the exact application. unitedchem.comsigmaaldrich.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE for amphetamines is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. benthamopen.combenthamopenarchives.com For basic compounds like amphetamine, the aqueous sample is typically alkalinized (pH ≥ 10) to ensure the analyte is in its non-ionized, more organic-soluble form, facilitating its extraction into the organic phase. benthamopen.com

One study systematically optimized the LLE of amphetamine by testing various solvents, including chloroform, 1-chlorobutane, dichloromethane, diethyl ether, and ethyl acetate. benthamopen.combenthamopenarchives.com A solvent system of chloroform:ethyl acetate:ethanol (3:1:1 v/v) was also evaluated. benthamopen.combenthamopenarchives.com Research has indicated that while LLE is effective, it can be prone to issues such as emulsification, especially with small sample volumes, and may involve the use of toxic solvents like toluene. sci-hub.se

A semi-automated LLE method has been developed for the enantiomeric separation of R/S-amphetamine in serum, highlighting the technique's applicability in high-throughput settings. researchgate.net

Table 2: Comparison of Organic Solvents for Amphetamine LLE Recovery

| Organic Solvent | Mean Recovery (%) |

| Diethyl ether | 97.2 ± 5.61 |

| Chloroform | 80.5 ± 6.82 |

| Dichloromethane | 75.3 ± 4.23 |

| 1-Chlorobutane | 60.1 ± 5.14 |

| Ethyl acetate | 55.4 ± 3.87 |

Data adapted from a study on the systematic optimization of LLE for amphetamine. The recovery was highest using diethyl ether at a pH of 10. benthamopen.com

Protein Precipitation Strategies

Protein precipitation is a straightforward and rapid method for sample preparation, particularly for plasma samples. scielo.br It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins, which can then be removed by centrifugation. Acetonitrile (B52724) is a commonly used solvent for this purpose. sci-hub.se

This technique is favored for its simplicity and speed, making it suitable for pharmacokinetic studies that require the analysis of a large number of samples. scielo.brscielo.br In a typical procedure, an aliquot of plasma is mixed with acetonitrile. sci-hub.se After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the analytes of interest is collected for analysis. sci-hub.se In some methods, the supernatant is further diluted before being injected into the chromatographic system. sci-hub.se

For instance, one validated method for the simultaneous quantification of this compound and amphetamine in plasma involved adding 100 μL of acetonitrile to a 100 μL plasma sample, followed by vortexing and a two-step centrifugation process with a cooling step in between. sci-hub.se

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate this compound and its metabolites from any remaining endogenous compounds before detection. Liquid chromatography is the predominant technique, though gas chromatography can also be used.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the bioanalysis of this compound due to its high sensitivity, selectivity, and versatility. sci-hub.se Reversed-phase chromatography is the most common separation mode.

Numerous LC-MS/MS methods have been developed and validated for the quantification of this compound and d-amphetamine in plasma, urine, and oral fluid. researchgate.netsci-hub.sescielo.br These methods often utilize C18 or similar reversed-phase columns and mobile phases consisting of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). sci-hub.sescielo.br

Chiral chromatography is essential for distinguishing between the d- and l-enantiomers of amphetamine, which is critical for differentiating between the prescribed use of d-amphetamine (from this compound) and the illicit use of racemic amphetamine. nih.govdntb.gov.uarestek.comoup.com This can be achieved using chiral columns or by derivatizing the analytes with a chiral reagent before separation on a standard achiral column. nih.govrestek.com

Table 3: Examples of LC-MS/MS Parameters for this compound and Amphetamine Analysis

| Matrix | Column | Mobile Phase | Flow Rate | Analytes |

| Human Plasma | Phenomenex Synergi 4 µm Fusion RP, 150x2 mm scielo.br | A: 10 mM ammonium acetate with 0.1% formic acid in H₂OB: Acetonitrile with 0.1% formic acid scielo.br | 0.6 mL/min scielo.br | This compound scielo.br |

| Human Plasma, Oral Fluid, Urine | Acquity UPLC BEH C18, 1.7 µm, 2.1x100 mm sci-hub.se | A: 5 mM ammonium formate with 0.1% formic acidB: Methanol with 5 mM ammonium formate and 0.1% formic acid sci-hub.se | 0.3 mL/min sci-hub.se | This compound, Amphetamine sci-hub.se |

| Serum | Chiralpak AD-3, 3 µm, 100x3 mm researchgate.net | A: CO₂B: 0.1% ammonium hydroxide in 2-propanol/methanol (50/50, v/v) researchgate.net | 1.5 mL/min researchgate.net | R/S-amphetamine researchgate.net |

This table provides examples from different research studies and is not an exhaustive list.

Gas Chromatography (GC) Considerations

While less common than LC-MS/MS for this compound analysis, gas chromatography coupled with mass spectrometry (GC-MS) can also be utilized. A key consideration for GC analysis of amphetamines is the need for derivatization. Derivatization is often necessary to improve the volatility and thermal stability of the analytes and to enhance their chromatographic properties. Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) are used for this purpose. benthamopenarchives.com

One published GC-MS method for this compound involves a base extraction of the analyte into chloroform. The analysis is performed on a DB-1 MS column or equivalent, with helium as the carrier gas.

Table 4: Example of GC/MS Parameters for this compound

| Parameter | Specification |

| Sample Preparation | Dilute analyte (~4 mg/mL) base extracted into chloroform. |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm. |

| Carrier Gas | Helium at 1 mL/min. |

| Injector Temperature | 280°C |

| MSD Transfer Line Temp. | 280°C |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

This data is based on a monograph from the Drug Enforcement Administration's Special Testing and Research Laboratory.

Chiral Separation of D-Amphetamine from L-Amphetamine

Amphetamine exists as two stereoisomers, or enantiomers: dextroamphetamine (d-amphetamine or (S)-amphetamine) and levoamphetamine (l-amphetamine or (R)-amphetamine). As this compound is a prodrug of d-amphetamine, the therapeutic effects are attributed solely to d-amphetamine. scielo.brnih.gov Illicitly synthesized amphetamine is often a racemic mixture (containing equal amounts of d- and l-amphetamine), while some over-the-counter medications contain l-amphetamine (also known as levmetamfetamine in some contexts). researchgate.net Therefore, chiral separation is essential in forensic and clinical research to distinguish between the use of prescribed this compound and other sources of amphetamine. researchgate.net

Several analytical approaches are employed for the chiral separation of amphetamine enantiomers in biological samples such as blood, urine, and oral fluid. researchgate.net

Chiral Stationary Phases (CSPs) in Liquid Chromatography (LC): This is a direct method where the enantiomers are separated on a chromatographic column containing a chiral selector as the stationary phase. nih.govusp.org Vancomycin-based CSPs, such as Astec CHIROBIOTIC V2, have demonstrated effective baseline resolution of d- and l-amphetamine. arabjchem.orgnust.edu.pk Cyclodextrin-based columns are also utilized for this purpose. usp.org This technique is often coupled with mass spectrometry for sensitive detection. arabjchem.orgnust.edu.pk

Chiral Derivatizing Reagents (CDRs): This indirect method involves reacting the amphetamine enantiomers with a chiral reagent to form diastereomers. nih.govusp.org These diastereomers have different physicochemical properties and can be separated on a standard (achiral) chromatography column. usp.orgnih.gov A commonly used CDR is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). nih.govnih.gov Following derivatization, the resulting products can be analyzed by LC-MS/MS. nih.govnih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations and offers advantages such as high resolution and low sample volume requirements. psu.edumdpi.com Chiral selectors, typically cyclodextrins, are added to the background electrolyte to facilitate the separation of the enantiomers. mdpi.comscielo.br

The choice of method depends on factors like the required sensitivity, the complexity of the biological matrix, and the available instrumentation. For instance, a study developing an enantioselective LC-MS/MS method for amphetamine and its metabolites in serum reported successful separation and validation, highlighting its utility in estimating consumption time in forensic cases. nih.gov

Spectrometric Detection Methods

Spectrometric methods are indispensable for the selective and sensitive detection of this compound and its metabolites following chromatographic separation.

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for both the qualitative identification and quantitative measurement of this compound and amphetamine in biological samples. psu.edutandfonline.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides high specificity and sensitivity. psu.edumdpi.com

For qualitative analysis, the mass spectrometer provides a mass spectrum, which is a fingerprint of the molecule, allowing for its identification. High-resolution mass spectrometry (HRMS) offers even greater accuracy in mass measurement, further enhancing the confidence in compound identification by eliminating background interferences. psu.edu In the analysis of this compound and its impurities, LC-MS has been used to determine the molecular weights of various process-related and degradation products. mdpi.com

Quantitative analysis by MS is typically performed in selected ion monitoring (SIM) mode for GC-MS or selected reaction monitoring (SRM) for tandem mass spectrometry. psu.edunih.gov In these modes, the instrument is set to detect only specific m/z values corresponding to the analyte of interest, which significantly improves sensitivity and reduces chemical noise.

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry, or MS/MS, is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity. scielo.brnih.govsci-hub.se An LC-MS/MS system consists of a liquid chromatograph coupled to a mass spectrometer that has two mass analyzers in series (typically triple quadrupole or quadrupole-Orbitrap instruments). scielo.brthermofisher.com

The process involves the following steps:

Precursor Ion Selection: The first mass analyzer selects the protonated molecule of the target analyte (the precursor ion). For this compound, a common precursor ion is m/z 264.18, and for amphetamine, it is m/z 136. scielo.brsci-hub.se

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by colliding with an inert gas (like argon). scielo.br

Product Ion Monitoring: The second mass analyzer separates and detects specific fragment ions (product ions). For this compound (m/z 264.18), a characteristic product ion is m/z 84.09. scielo.br For amphetamine (m/z 136), common product ions are m/z 119 and m/z 91. sci-hub.se

This technique, often referred to as Multiple Reaction Monitoring (MRM), is highly selective because it requires a compound to meet two specific mass criteria (precursor and product ion) to be detected. scielo.br This minimizes the likelihood of interferences from other components in the biological matrix. scielo.br LC-MS/MS methods have been extensively validated for the simultaneous quantification of this compound and amphetamine in various matrices including plasma, urine, and oral fluid. nih.govnih.gov

UV-Vis Detection and Other Spectroscopic Approaches

While less common for bioanalytical applications of this compound due to lower sensitivity and specificity compared to MS, Ultraviolet-Visible (UV-Vis) spectroscopy can be used, particularly for the analysis of bulk drug substance and pharmaceutical formulations. usp.orgarabjchem.org HPLC with UV detection is a robust method for assay and impurity testing. usp.orgusp.org Amphetamine and its derivatives absorb UV light due to the presence of the phenyl group. nust.edu.pkajphr.com For instance, a method for methamphetamine analysis reported a maximum absorbance (λmax) at 259 nm. nust.edu.pk

However, the sensitivity of UV detection is often insufficient for the low concentrations of this compound and its metabolites typically found in biological fluids after therapeutic administration. arabjchem.org Detection limits for UV methods are generally in the microgram per milliliter (µg/mL) range, whereas MS methods can achieve picogram to nanogram per milliliter (pg/mL to ng/mL) sensitivity. arabjchem.orgnust.edu.pk To enhance UV detection for amphetamines in urine, derivatization with a chromophoric agent like sodium 1,2-naphthoquinone-4-sulphonate has been employed to create derivatives that absorb strongly in the visible region (e.g., at 480 nm). nih.gov

Validation Parameters for Analytical Methods

To ensure the reliability of analytical data, methods for quantifying this compound and its metabolites must be rigorously validated according to guidelines from regulatory bodies. sci-hub.seresearchgate.net Key validation parameters include linearity, sensitivity, and the limit of detection.

Linearity, Sensitivity, and Limit of Detection

Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of the analyte. scielo.brmdpi.com The linearity is typically evaluated by the coefficient of determination (r²), with values greater than 0.99 being desirable. sci-hub.sethermofisher.com

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in concentration. It is often reflected by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. arabjchem.orgthermofisher.com It is often determined as the concentration that produces a signal-to-noise ratio of at least 3. thermofisher.com

Limit of Quantification (LOQ): The LOQ, also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govarabjchem.org For bioanalytical methods, the precision (as relative standard deviation) and accuracy at the LLOQ should typically be within ±20%. researchgate.net

The following tables summarize linearity and sensitivity data from various validated methods for the analysis of this compound and amphetamine.

Table 1: Linearity of Analytical Methods for this compound and Amphetamine This is an interactive table. Click on the headers to sort the data.

| Analyte(s) | Matrix | Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|---|

| This compound | Human Plasma | LC-MS/MS | 0.3–100 ng/mL | >0.99 | scielo.brscielo.br |

| This compound, Amphetamine | Human Oral Fluid, Plasma | LC-MS/MS | 1–128 ng/mL | >0.99 | nih.govsci-hub.se |

| This compound, Amphetamine | Human Urine | LC-MS/MS | 4–256 ng/mL | >0.99 | nih.govsci-hub.se |

| This compound | Oral Fluid | LC-MS/MS | 5–500 ng/mL | Not specified | researchgate.netnih.gov |

| Amphetamine, Metabolites | Serum | LC-MS/MS | 0.5–250 ng/mL | Not specified | nih.gov |

| This compound | Urine | LC-HRMS | Not specified | 0.9978 | thermofisher.com |

Table 2: Sensitivity (LOD and LOQ) of Analytical Methods for this compound and Amphetamine This is an interactive table. Click on the headers to sort the data.

| Analyte | Matrix | Method | LOD | LOQ/LLOQ | Reference |

|---|---|---|---|---|---|

| This compound | Human Plasma | LC-MS/MS | Not specified | 0.3 ng/mL | scielo.brscielo.br |

| This compound, Amphetamine | Human Oral Fluid, Plasma | LC-MS/MS | Not specified | 1 ng/mL | nih.govsci-hub.se |

| This compound, Amphetamine | Human Urine | LC-MS/MS | Not specified | 4 ng/mL | nih.govsci-hub.se |

| This compound | Urine | LC-HRMS | 0.05 ng/mL | 0.15 ng/mL | thermofisher.com |

| 4-hydroxyamphetamine | Urine | LC-HRMS | 2 ng/mL | 5 ng/mL | thermofisher.com |

| Methamphetamine | - | UV-Vis | 50 µg/mL | 50 µg/mL | nust.edu.pkresearchgate.net |

Accuracy, Precision, and Selectivity

The validation of a bioanalytical method ensures its reliability for quantifying a specific analyte in a given biological matrix. Accuracy, precision, and selectivity are critical parameters in this validation process.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration or relative error (RE). scielo.br Precision describes the degree of scatter between a series of measurements of the same sample, typically expressed as the coefficient of variation (CV). sci-hub.sescielo.br Regulatory guidelines generally require the accuracy for quality control (QC) samples to be within ±15% of the nominal value (±20% for the lower limit of quantitation, or LLOQ). scielo.br Similarly, the CV for precision should not exceed 15% (20% for the LLOQ). scielo.br

Several studies have demonstrated that LC-MS/MS methods for this compound meet these criteria across various biological matrices. For instance, one method validated in human plasma, oral fluid, and urine showed accuracy ranging from 91.3% to 111.7% across all matrices. sci-hub.se The imprecision (CV) in the same study did not exceed 17.1%. sci-hub.se Another LC-MS/MS method for human plasma reported intra-batch, inter-batch, and instrument reproducibility precision values lower than 10%, with accuracy (as RE) within ±15% for all QC levels. scielo.brresearchgate.netscielo.br The successful validation of a dilution test, with accuracy within the accepted range, confirms that samples with concentrations exceeding the upper limit of quantification (ULOQ) can be reliably analyzed after dilution. scielo.brfrontiersin.org

| Biological Matrix | Method | Accuracy Range (% of Nominal) | Precision Range (CV %) | Source |

|---|---|---|---|---|

| Human Plasma | LC-MS/MS | 91.3% - 100.2% | < 16.2% | sci-hub.se |

| Human Oral Fluid | LC-MS/MS | 94.8% - 111.7% | < 12.8% | sci-hub.se |

| Human Urine | LC-MS/MS | 94.8% - 109.8% | < 17.1% | sci-hub.se |

| Human Plasma | LC-MS/MS | All RE values within ±15% | < 10% | scielo.brresearchgate.netscielo.br |

| Human Plasma | HPLC-MS/MS | Mean results within 85% - 115% | Not specified | frontiersin.org |

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or concomitant medications. sci-hub.sefrontiersin.org In LC-MS/MS methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard (IS). scielo.br

Validation studies assess selectivity by analyzing multiple blank matrix samples from different sources (including lipemic and hemolyzed samples) to ensure that no interfering peaks are present at the retention times of the analytes and the IS. sci-hub.sescielo.brfrontiersin.org For example, in one study, interference peaks in blank plasma samples were found to be less than 20% of the LLOQ response for the analyte and less than 5% for the IS. scielo.br The potential for interference from commonly co-administered drugs is also evaluated. frontiersin.org The high selectivity of these methods ensures that the quantification of this compound is not affected by endogenous substances or other drugs, reinforcing the reliability of the results. scielo.brscielo.br

Matrix Effects and Stability Considerations

Matrix Effects: The co-elution of endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. sci-hub.se This phenomenon, known as the matrix effect, can compromise the accuracy and reproducibility of the method. sci-hub.se Assessing the matrix effect is a critical part of method validation for LC-MS/MS. scielo.br

This is often evaluated by comparing the response of the analyte in a post-extraction spiked sample to its response in a pure solution. scielo.br The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred approach to compensate for matrix effects, as it experiences similar ionization suppression or enhancement. frontiersin.orgresearchgate.net In a method for quantifying LDX in plasma, the coefficient of variation of the normalized matrix factor was only 2.16%, demonstrating that the method had no significant matrix effects and could be reliably used for normal, lipemic, and hemolyzed plasma samples. scielo.brscielo.br In another study analyzing oral fluid, the use of an appropriate IS was shown to compensate for part of the observed matrix effect. sci-hub.seresearchgate.net

Stability: The stability of this compound in biological matrices under various storage and handling conditions must be thoroughly evaluated to ensure sample integrity from collection to analysis. scielo.brfrontiersin.org Stability assessments typically include freeze-thaw stability, short-term (bench-top) stability at room temperature, long-term stability at frozen temperatures (e.g., -20°C and -70°C), and post-preparative stability in the autosampler. sci-hub.sescielo.br

Research has shown that this compound and its metabolite are stable in plasma for at least 24 hours at room temperature and through multiple freeze-thaw cycles. sci-hub.se Processed samples in plasma, urine, and oral fluid have demonstrated stability for at least 12 hours at 10°C in an autosampler. sci-hub.se Long-term stability studies have confirmed that this compound in plasma is stable for at least 167 days when stored at -70°C. scielo.br These findings provide confidence in the integrity of pharmacokinetic data generated using samples that have been stored for extended periods. scielo.brfrontiersin.org

| Condition | Duration | Temperature | Result | Source |

|---|---|---|---|---|

| Short-Term (Bench-Top) | ~24 hours | Room Temperature (~22°C) | Stable (Accuracy and Precision < 15%) | scielo.brresearchgate.net |

| Post-Processing | ~35 hours | Room Temperature (~22°C) | Stable (Accuracy and Precision < 15%) | scielo.brresearchgate.net |

| Post-Processing (Autosampler) | up to 72 hours | 10°C | Stable | frontiersin.org |

| Freeze-Thaw Cycles | 3 cycles | -20°C and -70°C | Stable (Accuracy and Precision < 15%) | scielo.brresearchgate.net |

| Long-Term | 167 days | -70°C | Stable (Accuracy and Precision < 15%) | scielo.brfrontiersin.org |

| Long-Term | 2 months | Not specified | Stable | sci-hub.se |

Bioanalytical Applications in Preclinical Pharmacokinetic Studies

Validated bioanalytical methods are indispensable for preclinical pharmacokinetic studies, which are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. frontiersin.orgnih.gov For a prodrug like this compound, these studies require the simultaneous quantification of both the parent compound and its active metabolite, d-amphetamine, to fully understand its pharmacokinetic profile. frontiersin.orgresearchgate.net

Preclinical research in animal models provides foundational knowledge before human trials. nih.gov For example, studies have shown that following administration of LDX, the appearance of d-amphetamine in the blood and brain is slower and the peak concentration is lower compared to administering an equimolar dose of immediate-release d-amphetamine. nih.gov This is due to the rate-limiting enzymatic cleavage of this compound by red blood cells. nih.gov Accurate bioanalytical methods are crucial to precisely measure these concentration differences and characterize the unique pharmacokinetic profile of the prodrug. nih.govresearchgate.net

The development of rapid, sensitive, and robust LC-MS/MS methods, with analysis times as short as four minutes per sample and LLOQs as low as 0.3 ng/mL, facilitates high-throughput analysis required for pharmacokinetic studies that involve numerous samples. scielo.brresearchgate.netscielo.br These validated methods have been successfully applied in studies to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC). frontiersin.orgresearchgate.net The reliability of these methods ensures that the data generated from preclinical studies are accurate, allowing for proper dose-proportionality assessments and informing the design of subsequent clinical trials. frontiersin.orgtga.gov.au

Preclinical Research Models and in Vitro Systems for Lisdexamfetamine Investigation

In Vitro Enzymatic Hydrolysis Models

Initial hypotheses suggested that the conversion of lisdexamfetamine to its active component, d-amphetamine, occurred in the liver or during absorption. However, in vitro studies using various tissue and cell-based models have pinpointed the primary site of this crucial hydrolytic process.

Red Blood Cell Lysates and Recombinant Enzyme Systems

The pivotal discovery in understanding this compound's activation pathway came from studies involving blood components. Research demonstrated that this compound is metabolized to d-amphetamine and l-lysine (B1673455) primarily in whole blood, with red blood cells (RBCs) being the specific site of this conversion. nih.govresearchgate.net Studies using human red blood cell lysates and cytosolic extracts confirmed that the hydrolytic activity resides within the cytosol of these cells, not in the membrane fraction. nih.govnih.gov This enzymatic process is efficient, with substantial hydrolysis occurring even at low hematocrit levels. drugbank.com

Further investigations into the specific enzyme responsible have suggested the involvement of an aminopeptidase (B13392206). nih.govnih.gov Experiments using protease inhibitors like bestatin (B1682670) and ethylenediaminetetra-acetic acid (EDTA) potently inhibited the production of d-amphetamine from this compound in RBC cytosolic extracts. nih.govnih.gov However, a candidate enzyme, recombinant human aminopeptidase B, which shows a preference for lysine (B10760008), failed to convert this compound to d-amphetamine in vitro, indicating that other peptidases are responsible for this biotransformation. nih.gov

The stability of this compound was tested in various other in vitro systems, showing minimal to no degradation in:

Rat and human plasma tga.gov.au

Human liver microsomes tga.gov.au

Simulated gastric and intestinal fluids tga.gov.au

Human peripheral blood mononuclear cells tga.gov.au

Polymorphonuclear cells tga.gov.au

Liver Homogenates and Microsomes for Metabolic Studies

In contrast to its metabolism in red blood cells, this compound demonstrates notable stability in liver-based in vitro systems. Studies using human liver homogenates, hepatocytes, and microsomes have shown that this compound is not significantly metabolized by these components. researchgate.net While some slow hydrolysis was observed in rat and human liver homogenates, this was likely attributable to residual blood within the tissue samples rather than hepatic enzyme activity. nih.govresearchgate.net

Furthermore, in vitro studies with human liver microsomes indicated that this compound does not cause concentration-dependent or mechanism-based inhibition of major cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. researchgate.netnih.gov This suggests a low potential for this compound itself to be involved in drug-drug interactions mediated by these enzymes. researchgate.net It is important to note that while the prodrug is not metabolized by the CYP system, its active metabolite, d-amphetamine, is known to be a substrate for CYP2D6. hres.cahres.ca

Table 1: In Vitro Hydrolysis of this compound in Human Tissues

| Tissue/Cell Fraction | Hydrolytic Activity | Key Findings | Reference |

| Whole Blood | High | Primary site of conversion to d-amphetamine. | nih.govresearchgate.net |

| Red Blood Cells (RBCs) | High | Hydrolysis occurs in the cytosolic fraction, not the membrane. | nih.govnih.gov |

| Plasma | Negligible | This compound is stable. | tga.gov.au |

| Liver Homogenates | Low/Negligible | Slow hydrolysis attributed to residual blood. | nih.govresearchgate.net |

| Liver Microsomes | Negligible | No significant metabolism; no inhibition of major CYP enzymes. | tga.gov.auresearchgate.net |

| Kidney Homogenates | Low | Slow hydrolysis observed, likely due to residual blood. | nih.gov |

| Intestinal Homogenates | Negligible | Stable in homogenates of the upper and lower intestines. | nih.gov |

Cell Culture Models for Neurochemical and Transport Studies

Cell culture models have been essential for investigating the neurochemical effects and transport mechanisms of this compound and its active metabolite.

Neuronal Cell Lines for Neurotransmitter Release Assays